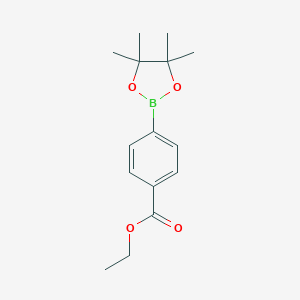
Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Vue d'ensemble
Description
Compounds containing the dioxaborolan-2-yl group are significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds often serve as intermediates in the synthesis of more complex molecules due to their stability and reactivity.
Synthesis Analysis
Synthesis of compounds related to Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process including substitution reactions. For example, boric acid ester intermediates with benzene rings were obtained by a three-step substitution reaction, indicating a complex synthesis pathway that involves careful manipulation of reaction conditions to achieve the desired product (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, complemented by X-ray diffraction for crystallographic analysis. DFT calculations further help in understanding the molecular structures and are consistent with experimental data, providing insight into the electronic properties and conformational stability of these molecules (Huang et al., 2021).
Chemical Reactions and Properties
The specific chemical reactions and properties of Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are not detailed. However, compounds in this category are known for their utility in organic synthesis, particularly in borylation reactions facilitated by palladium catalysis, which is more effective for aryl bromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Physical Properties Analysis
Research on related compounds has focused on their crystalline structure and the implications for molecular conformation and stability. Single-crystal X-ray diffraction is a primary tool for this analysis, supported by DFT to optimize molecular structures and predict physical properties. These studies offer insights into the conformational preferences and potential intermolecular interactions that could influence the physical properties of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from molecular electrostatic potential and frontier molecular orbital analysis. DFT studies reveal the physicochemical properties of these compounds, providing a theoretical basis for understanding their behavior in chemical reactions and potential applications in synthesis (Huang et al., 2021).
Applications De Recherche Scientifique
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome is the formation of pinacol benzyl boronate, although the yield and efficiency of the reaction may vary depending on the specific conditions and substrates used .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : The process involves the use of transition metal catalysts .
- Results : The outcome is the formation of boronate compounds, although the yield and efficiency of the reaction may vary depending on the specific conditions and substrates used .
-
Coupling with Aryl Iodides
- Field : Organic Chemistry
- Application : This compound can be used for coupling with aryl iodides .
- Method : The process involves the use of a copper catalyst to form aryl boronates .
- Results : The outcome is the formation of aryl boronates, although the yield and efficiency of the reaction may vary depending on the specific conditions and substrates used .
-
Asymmetric Hydroboration of 1,3-Enynes
- Field : Organic Chemistry
- Application : This compound can be used for the asymmetric hydroboration of 1,3-enynes .
- Method : The process involves the use of chiral catalysts to form chiral allenyl boronates .
- Results : The outcome is the formation of chiral allenyl boronates, although the yield and efficiency of the reaction may vary depending on the specific conditions and substrates used .
Propriétés
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIYKCFTYSAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370398 | |
| Record name | Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
195062-62-5 | |
| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195062-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



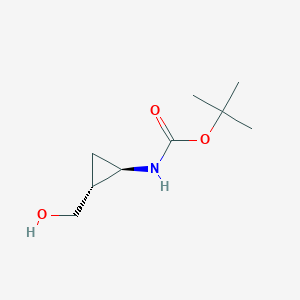
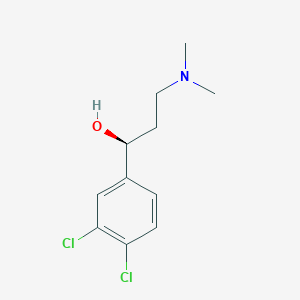



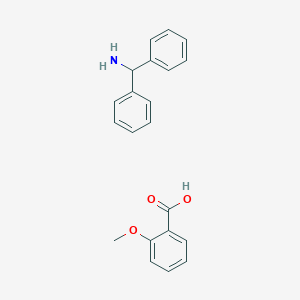
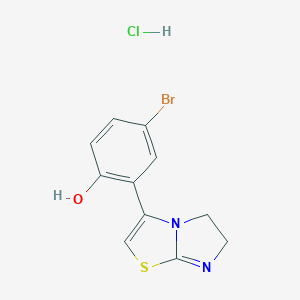
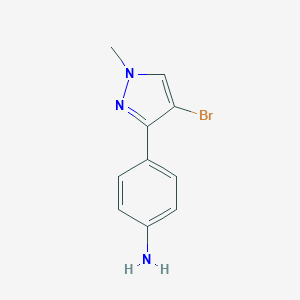
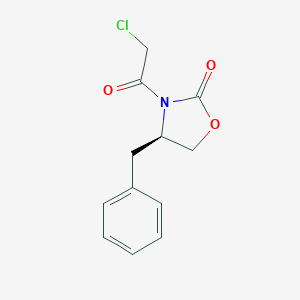
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)
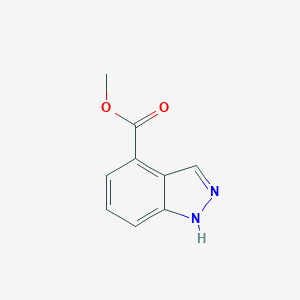
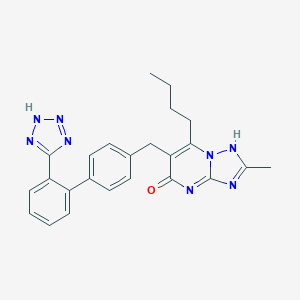
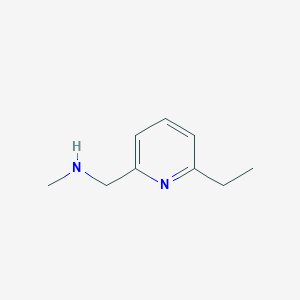
![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)